molecular formula C11H11FO2 B2366398 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid CAS No. 1314784-27-4

1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid

Cat. No.: B2366398
CAS No.: 1314784-27-4
M. Wt: 194.205
InChI Key: VOOGUHAJAHPDQQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H11FO2 It features a cyclopropane ring attached to a carboxylic acid group and a 4-fluoro-2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of 4-fluoro-2-methylstyrene using a suitable carbenoid precursor, such as diazomethane, in the presence of a transition metal catalyst like rhodium or copper. The reaction typically proceeds under mild conditions, yielding the desired cyclopropane derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and fluorine substituent can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
  • 1-(4-Fluorophenyl)cyclopropanecarbonitrile
  • 1-(4-Fluorophenyl)cyclopropanamine hydrochloride

Comparison: 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-7-6-8(12)2-3-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOGUHAJAHPDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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